molecular formula C14H20N2O2 B11865427 tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B11865427
M. Wt: 248.32 g/mol
InChI Key: AJZQAXYLDSHRNJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group and a methyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced by reacting the quinoxaline derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

    Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the tert-butyl ester and methyl groups.

    tert-Butyl quinoxaline-1-carboxylate: Similar structure but without the methyl group.

    5-Methylquinoxaline: Lacks the tert-butyl ester group.

Uniqueness

  • The presence of both the tert-butyl ester and methyl groups in tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate can influence its reactivity and biological activity, making it distinct from other quinoxaline derivatives.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 5-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-10-6-5-7-11-12(10)15-8-9-16(11)13(17)18-14(2,3)4/h5-7,15H,8-9H2,1-4H3

InChI Key

AJZQAXYLDSHRNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(CCN2)C(=O)OC(C)(C)C

Origin of Product

United States

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